molecular formula C12H14O3 B2739405 Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 212259-52-4

Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B2739405
CAS No.: 212259-52-4
M. Wt: 206.241
InChI Key: JHHRDBVCXBENEC-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the esterification of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of more environmentally friendly catalysts and solvents is also explored to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

    Reduction: 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl and ester groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate: Similar structure but with the hydroxyl group at a different position.

    Methyl 6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Similar structure but with the hydroxyl group at a different position.

Uniqueness

Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHRDBVCXBENEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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